10H-phenoxazine-3,7-diol
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Overview
Description
10H-phenoxazine-3,7-diol is a heterocyclic compound with the molecular formula C12H9NO3 and a molecular weight of 215.2 g/mol It is a derivative of phenoxazine, which consists of an oxazine ring fused to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-phenoxazine-3,7-diol can be achieved through several methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene with diphenylamines . Another method includes the condensation of 1,2-diaminobenzenes with 2C-units . These reactions typically require specific catalysts and controlled reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 10H-phenoxazine-3,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed in reduction reactions.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
10H-phenoxazine-3,7-diol has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.
Medicine: Studied for its anticancer properties, particularly in the development of chemotherapeutic agents.
Industry: Utilized in the production of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 10H-phenoxazine-3,7-diol involves its interaction with molecular targets and pathways within cells. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects . For example, its antioxidant properties are attributed to its ability to neutralize reactive oxygen species and protect cells from oxidative damage .
Comparison with Similar Compounds
10H-phenoxazine-3,7-diol can be compared to other phenoxazine derivatives, such as:
Phenoxazine: The parent compound, which lacks the hydroxyl groups present in this compound.
Actinomycin D: A phenoxazine derivative used as an antibiotic and anticancer agent.
Nile Blue and Nile Red: Dyes based on the phenoxazine core, used in biological staining and imaging.
Properties
IUPAC Name |
10H-phenoxazine-3,7-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9/h1-6,13-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSWYZJMJYEEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(N2)C=CC(=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432535 |
Source
|
Record name | 10H-phenoxazine-3,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109055-80-3 |
Source
|
Record name | 10H-phenoxazine-3,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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